molecular formula C53H56ClF2N9O8 B12412872 Dual PARP EGFR ligand for PROTAC

Dual PARP EGFR ligand for PROTAC

Numéro de catalogue: B12412872
Poids moléculaire: 1020.5 g/mol
Clé InChI: BNDSNLWRYZUWNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound known as “Dual PARP EGFR ligand for PROTAC” represents a significant advancement in the field of targeted protein degradation. This compound is designed to simultaneously target and degrade two critical proteins: the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). By combining the principles of proteolysis targeting chimera (PROTAC) technology with dual targeting capabilities, this compound offers a novel approach to cancer treatment, potentially overcoming the limitations of single-target therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dual PARP EGFR ligand for PROTAC involves the use of existing inhibitors for EGFR (such as gefitinib) and PARP (such as olaparib). These inhibitors are linked via a bifunctional linker to an E3 ubiquitin ligase ligand (such as CRBN or VHL). The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would need to ensure high purity and yield, with stringent quality control measures to verify the integrity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: The Dual PARP EGFR ligand for PROTAC undergoes several types of chemical reactions during its synthesis and application:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound, which is a complex molecule capable of targeting and degrading both EGFR and PARP proteins .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of the Dual PARP EGFR ligand for PROTAC involves the following steps:

Comparaison Avec Des Composés Similaires

Uniqueness: The Dual PARP EGFR ligand for PROTAC is unique in its ability to simultaneously degrade two distinct proteins involved in cancer progression. This dual-targeting capability offers several advantages:

Activité Biologique

The development of proteolysis-targeting chimeras (PROTACs) has revolutionized targeted protein degradation, particularly in cancer therapy. Among the innovations in this field is the Dual PARP EGFR ligand for PROTAC , which aims to simultaneously degrade two critical proteins involved in tumor growth and resistance: the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of PROTAC Mechanism

PROTACs are bifunctional molecules that facilitate the ubiquitination and subsequent degradation of target proteins via the proteasome. The general mechanism involves:

  • Binding : The PROTAC binds to both a target protein (e.g., EGFR or PARP) and an E3 ubiquitin ligase.
  • Ubiquitination : This binding promotes the ubiquitination of the target protein.
  • Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This mechanism allows for effective reduction of protein levels rather than merely inhibiting their function, providing a potential advantage in overcoming drug resistance seen in traditional therapies.

Design and Synthesis

Recent studies have focused on rationally designing dual-targeting PROTACs that can degrade both EGFR and PARP. For instance, gefitinib (an EGFR inhibitor) and olaparib (a PARP inhibitor) were utilized as substrates linked through E3 ligands such as CRBN or VHL. This approach has led to the successful synthesis of several dual PROTAC compounds capable of degrading both targets simultaneously in cancer cell lines.

Table 1: Summary of Dual PROTAC Compounds

Compound NameTarget ProteinsE3 LigandDegradation EfficiencyIC50 (µM)
DP-C-1EGFR, PARPVHLHigh5.47
DP-V-4EGFR, PARPCRBNModerate12.80
PROTAC B3NAMPTVHLHighNot reported

Case Study: Dual PROTACs in Ovarian Cancer

In a study by Zheng et al., a novel dual PROTAC (PROTAC B3) targeting both EGFR and PARP was developed. This compound demonstrated significant efficacy in reducing cell viability in ovarian cancer models. Notably, it reduced tumor growth in a subcutaneous xenograft model without causing overt toxicity, indicating a favorable safety profile compared to traditional chemotherapeutics .

Mechanistic Insights

The degradation kinetics of these dual PROTACs have been characterized extensively. For example, DP-C-1 was shown to initiate degradation within 6 hours of treatment, with an increasing rate up to 48 hours before plateauing . This time-dependent degradation emphasizes the importance of dosing schedules in therapeutic applications.

Research Findings

  • Selectivity and Toxicity : The improved selectivity of dual PROTACs over traditional inhibitors has been highlighted as a critical advantage. In preclinical models, compounds like PROTAC B3 exhibited reduced toxicity profiles compared to their parental counterparts .
  • Linker Composition : The choice of linker between the two ligands plays a crucial role in determining the efficacy of PROTACs. Studies indicate that varying linker lengths can significantly impact target engagement and degradation efficiency .
  • Clinical Implications : The ability to degrade multiple targets simultaneously may provide a strategic advantage in treating cancers with complex resistance mechanisms. By targeting both EGFR and PARP, these dual PROTACs could potentially overcome resistance pathways that arise from monotherapy approaches .

Propriétés

Formule moléculaire

C53H56ClF2N9O8

Poids moléculaire

1020.5 g/mol

Nom IUPAC

6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide

InChI

InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60)

Clé InChI

BNDSNLWRYZUWNY-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.